4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that contains multiple functional groups, including a trifluoromethyl group, a thiazole ring, a piperidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then constructed, and finally, the thiomorpholine ring is added. Each step requires specific reagents and conditions, such as the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring are known to enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms are structurally related and have diverse applications in medicinal chemistry.
Thiomorpholine Derivatives: Thiomorpholine and its derivatives are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18F3N3OS2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
thiomorpholin-4-yl-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C14H18F3N3OS2/c15-14(16,17)11-9-23-13(18-11)20-3-1-2-10(8-20)12(21)19-4-6-22-7-5-19/h9-10H,1-8H2 |
InChI Key |
XBGCGTKZHHYBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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